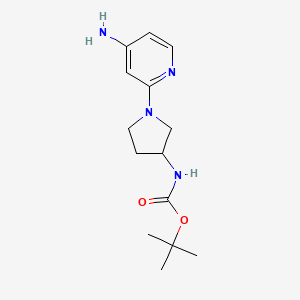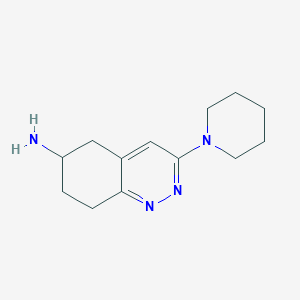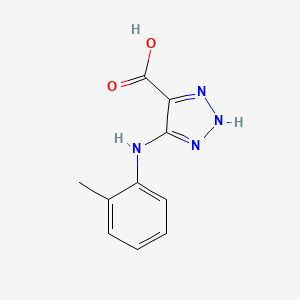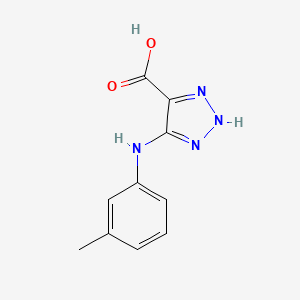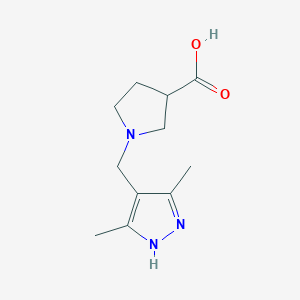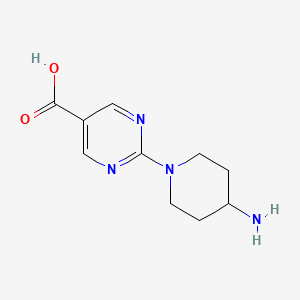
2-(4-Aminopiperidin-1-yl)pyrimidine-5-carboxylic acid
Overview
Description
“2-(4-Aminopiperidin-1-yl)pyrimidine-5-carboxylic acid” is a chemical compound used in scientific research for various applications, including drug development and medicinal chemistry studies. It is a versatile compound that plays a significant role in the pharmaceutical industry .
Synthesis Analysis
The synthesis of pyrimidine derivatives, such as “2-(4-Aminopiperidin-1-yl)pyrimidine-5-carboxylic acid”, involves numerous methods. One of the methods includes the 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones under Cu-catalysis .Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The InChI code for “2-(4-Aminopiperidin-1-yl)pyrimidine-5-carboxylic acid” is 1S/C11H15N3O2/c12-9-2-5-14 (5-3-9)11-12-6-9 (7-13-11)10 (15)16/h6-8H,2-5H2,1H3, (H,15,16) .Chemical Reactions Analysis
The chemical reactions involving “2-(4-Aminopiperidin-1-yl)pyrimidine-5-carboxylic acid” are complex and involve several steps. For instance, the synthesis of pyrimidine derivatives involves a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines .Scientific Research Applications
Medicinal Chemistry: Drug Design and Synthesis
In medicinal chemistry, this compound is utilized as a building block for the synthesis of various pharmaceutical agents. Its structure is conducive to modifications that can lead to the development of new drugs with potential therapeutic effects. For instance, derivatives of this compound have been explored for their potential as kinase inhibitors, which are crucial in the treatment of cancers and inflammatory diseases .
Biotechnology: Enzyme Inhibition
Biotechnological applications of this compound include its role as an enzyme inhibitor. By attaching to specific enzymes, it can regulate biological pathways, which is essential in research related to metabolic diseases and the development of biocatalysts .
Pharmacology: Pharmacokinetic Modulation
In pharmacology, the compound’s derivatives can be designed to modify pharmacokinetic properties of drugs, such as their absorption, distribution, metabolism, and excretion (ADME). This is vital for enhancing the efficacy and safety profiles of new pharmacological agents .
Chemistry: Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. It can undergo various chemical reactions, including cyclization, alkylation, and coupling, to yield complex molecules with desired properties for further research and development .
Materials Science: Functional Materials Development
In materials science, the compound’s derivatives can be incorporated into functional materials. These materials might exhibit unique properties like conductivity or luminescence, which can be applied in the creation of sensors or electronic devices .
Environmental Science: Pollutant Degradation
Lastly, in environmental science, research is being conducted on the use of this compound in the degradation of pollutants. Its chemical structure could potentially interact with harmful substances, leading to their breakdown and reducing environmental toxicity .
Future Directions
The development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “2-(4-Aminopiperidin-1-yl)pyrimidine-5-carboxylic acid”, is an important task of modern organic chemistry . Future research could focus on the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Mechanism of Action
- AChE inhibition is crucial because it leads to increased ACh levels, which play a vital role in learning, memory, and cognitive function .
Target of Action
Mode of Action
- The compound binds to the active site of AChE, preventing it from breaking down acetylcholine. This results in increased ACh levels in the synaptic cleft. The kinetic study reveals that the compound acts as a mixed-type inhibitor, combining competitive and non-competitive inhibition .
Biochemical Pathways
- By inhibiting AChE, the compound enhances cholinergic neurotransmission. This impacts memory and cognition functions. The compound also affects BuChE, which modulates acetylcholine levels. However, it selectively targets AChE .
Result of Action
properties
IUPAC Name |
2-(4-aminopiperidin-1-yl)pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c11-8-1-3-14(4-2-8)10-12-5-7(6-13-10)9(15)16/h5-6,8H,1-4,11H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPKHOIBFAMQCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



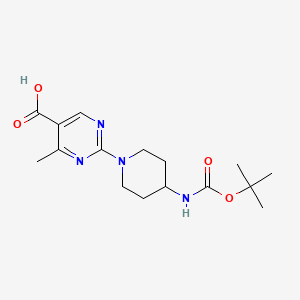


![6-((tetrahydrofuran-2-yl)methyl)-6H-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B1478575.png)
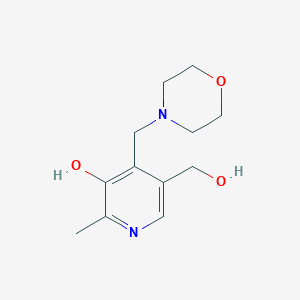
![(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)methanol](/img/structure/B1478578.png)

